BenchChemオンラインストアへようこそ!

2-Chloro-9-hydroxythioxanthene

Organic Synthesis Thioxanthene Reduction Intermediate Chemistry

2-Chloro-9-hydroxythioxanthene (synonym: 2-chlorothioxanthen-9-ol; molecular formula C₁₃H₉ClOS; molecular weight 248.73 g/mol) is a tricyclic thioxanthene derivative bearing a chlorine substituent at the 2-position and a hydroxyl group at the 9-position of the central ring. This compound serves as a pivotal synthetic intermediate in the manufacture of thioxanthene-class antipsychotic active pharmaceutical ingredients (APIs), including chlorprothixene, clopenthixol, and zuclopenthixol.

Molecular Formula C13H9ClOS
Molecular Weight 248.73 g/mol
Cat. No. B8439706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-9-hydroxythioxanthene
Molecular FormulaC13H9ClOS
Molecular Weight248.73 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=C(S2)C=CC(=C3)Cl)O
InChIInChI=1S/C13H9ClOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,13,15H
InChIKeySXXLYZHWOKVLLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-9-hydroxythioxanthene: A Critical Carbinol Intermediate for Thioxanthene-Class Antipsychotic API Synthesis


2-Chloro-9-hydroxythioxanthene (synonym: 2-chlorothioxanthen-9-ol; molecular formula C₁₃H₉ClOS; molecular weight 248.73 g/mol) is a tricyclic thioxanthene derivative bearing a chlorine substituent at the 2-position and a hydroxyl group at the 9-position of the central ring . This compound serves as a pivotal synthetic intermediate in the manufacture of thioxanthene-class antipsychotic active pharmaceutical ingredients (APIs), including chlorprothixene, clopenthixol, and zuclopenthixol [1]. The 9-hydroxyl group functions as the essential synthetic handle enabling C–C bond formation via condensation, Grignard-mediated alkylation, or acid-catalyzed dehydration to yield the 9-ylidene pharmacophore common to all clinically approved thioxanthene neuroleptics [2]. Standard commercial purity is typically ≥95%, and the compound is supplied primarily to pharmaceutical research and manufacturing organizations engaged in antipsychotic API development or impurity reference standard programs .

Why 2-Chloro-9-hydroxythioxanthene Cannot Be Replaced by Generic Thioxanthene Intermediates in Regulated API Synthesis


The chlorine substitution position, the 9-hydroxyl oxidation state, and the thioxanthene sulfur heteroatom collectively define the downstream synthetic fate and regulatory identity of this intermediate. Substituting 2-chloro-9-hydroxythioxanthene with the ketone analog (2-chlorothioxanthone) bypasses the carbinol intermediate entirely and commits the synthesis to a different mechanistic pathway—direct Grignard addition followed by dehydration—without access to the malonic acid condensation route [1]. Replacing it with the fully reduced 2-chlorothioxanthene eliminates the hydroxyl synthetic handle, rendering C–C bond formation at C-9 impossible [2]. Using the 3-chloro positional isomer yields derivatives with measurably different pharmacological profiles; Morita et al. (1969) demonstrated that the introduction of chlorine at the 2- or 3-position of the thioxanthene ring weakens antiacetylcholine activity relative to the unsubstituted parent [1]. For quality control laboratories, the 9-hydroxythioxanthene scaffold is explicitly specified in pharmacopoeial impurity monographs—the 9-(3-dimethylaminopropyl) derivative is listed as Chlorprothixene EP Impurity A, and 9-allyl-2-chlorothioxanthen-9-ol is the British Pharmacopoeia Reference Standard BP560 for zuclopenthixol intermediate testing [3]. These regulatory anchors mean that substitution is not merely a chemical inconvenience but a compliance risk.

Quantitative Differentiation Evidence for 2-Chloro-9-hydroxythioxanthene Relative to Its Closest Analogs


Reduction Pathway Selectivity: Sodium Amalgam Preserves the 9-Hydroxyl Handle, Whereas Dibutyltin Chloride Hydride Eliminates It

The identity of the reduction product obtained from 2-chlorothioxanthen-9-one is dictated entirely by the choice of reducing agent. Reduction with sodium amalgam in ethanol selectively yields 2-chlorothioxanthen-9-ol (the target compound), retaining the 9-OH group essential for downstream condensation and alkylation chemistry [1]. In contrast, reduction of the same starting material with dibutyltin chloride hydride (Bu₂SnClH) proceeds through a thioxanthyl cation intermediate and produces 2-chlorothioxanthene—the fully deoxygenated product in which the 9-OH has been completely removed [2]. This reagent-dependent divergence means that procurement of the correct reduced intermediate is non-negotiable for synthetic routes that require the 9-OH nucleophilic handle.

Organic Synthesis Thioxanthene Reduction Intermediate Chemistry

Positional Isomer Pharmacological Differentiation: 2-Chloro vs. 3-Chloro vs. 4-Chloro Thioxanthene Derivatives

Morita et al. (1969) synthesized and directly compared the 2-chloro, 3-chloro, and 4-chloro positional isomers of thioxanthene-9-acetic acid derivatives (as their 2-diethylaminoethyl ester hydrochlorides, compounds VIIIa–c, and their corresponding 10,10-dioxides, compounds Xa–c) [1]. All three positional isomers were evaluated in three pharmacological assays: anti-acetylcholine, anti-barium chloride, and anti-histamine activities. The study explicitly reported that the introduction of chlorine at the 2- or 3-position resulted in the weakening of antiacetylcholine activity compared to the unsubstituted parent compound [1]. This finding establishes that the 2-chloro isomer is not pharmacologically interchangeable with the 3-chloro or 4-chloro isomers—the chlorine position directly modulates the biological activity of the final derivatives.

Structure-Activity Relationship Anticholinergic Pharmacology Thioxanthene Isomers

Dehydration Kinetics of 9-Hydroxythioxanthene Intermediates: Activation Energy and Batch-to-Continuous Acceleration

Mitic et al. (2015) characterized the acid-catalyzed dehydration kinetics of 9-allyl-2-chlorothioxanthen-9-ol (a direct structural analog of the target compound, differing only by the 9-allyl substituent) as part of a continuous manufacturing process development study for zuclopenthixol intermediates at H. Lundbeck A/S [1]. The dehydration follows first-order kinetics with respect to the alcohol substrate. The activation energy (Eₐ) was determined to be 67,792.86 J/mol (≈67.8 kJ/mol), and the pre-exponential factor showed linear dependence on hydronium ion concentration, with the rate constant expressed as k = 3 × 10⁸ dm³ mol⁻¹ s⁻¹ × [H₃O⁺] [1]. In batch mode, complete conversion of the alcohol required 2 hours; in a mesoscale tubular laminar reactor at 120 °C with a residence time of 256.2 seconds, complete conversion was achieved—representing an approximately 28-fold reduction in reaction time [1]. Side reactions involving acid-catalyzed polymerization of THF were identified, and overprediction of desired product formation at higher catalyst loadings (0.1 M H₃O⁺) was noted, indicating a selectivity penalty at aggressive conditions [1].

Process Analytical Technology Continuous Manufacturing Dehydration Kinetics

Pharmacopoeial Reference Standard and Specified Impurity Status of the 9-Hydroxythioxanthene Scaffold

The 9-hydroxythioxanthene structural motif is explicitly recognized in major pharmacopoeias through two distinct regulatory mechanisms. First, 9-allyl-2-chlorothioxanthen-9-ol (CAS 33049-88-6) is designated as British Pharmacopoeia Reference Standard BP560, intended for use in laboratory tests specifically prescribed in the British Pharmacopoeia for the quality control of zuclopenthixol intermediates [1]. This standard is supplied at pharmaceutical primary standard grade in 25 mg unit quantities [1]. Second, (RS)-2-chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol (CAS 4295-65-2) is listed as Chlorprothixene Hydrochloride Impurity A (EP) and Chlorprothixene Impurity A (EP) in the European Pharmacopoeia [2]. In contrast, the ketone analog 2-chlorothioxanthone (CAS 86-39-5) is listed as Chlorprothixene EP Impurity E—a different specified impurity with a different regulatory identity . This differential impurity classification demonstrates that the 9-hydroxyl oxidation state is a pharmacopoeially meaningful structural feature, not an arbitrary synthetic choice.

Pharmacopoeial Standards Impurity Profiling Quality Control

Antipsychotic Carbinol Intermediate Utility: R/A Ratios Predicting Low Extrapyramidal Symptom Liability

Patent US4089961 (assigned to SmithKline) describes the synthesis of quinolizidylidene derivatives of thioxanthenes as antipsychotic agents with minimal extrapyramidal symptom (EPS) liability [1]. The synthetic route proceeds through a carbinol intermediate formed by Grignard reaction of 2-chlorothioxanthone with quinolizidinyl magnesium halide to generate 2-chloro-9-(3-quinolizidinyl)-9-hydroxythioxanthene, followed by acid-catalyzed dehydration [1]. The final compound 3-(2-chlorothioxanthen-9-ylidene)quinolizidine was obtained as two geometric isomers. The high-melting isomer (mp 218–220 °C) exhibited an ED₅₀ of 1.7 mg/kg (i.p.) for blockade of shock avoidance acquisition and an ED₅₀ of 8.2 mg/kg (i.p.) for antagonism of amphetamine-induced rotation, yielding an R/A ratio of 4.8 [1]. The low-melting isomer (mp 214–217 °C) showed an ED₅₀ of 0.7 mg/kg and 2.3 mg/kg respectively (R/A = 3.3) [1]. Both R/A ratios substantially exceed those of chlorpromazine (R/A = 1.3), trifluoperazine (R/A = 0.46), haloperidol (R/A = 0.31), and pimozide (R/A = 0.30), and are comparable to or exceed those of the low-EPS antipsychotics thioridazine (R/A = 2.7) and clozapine (R/A = 3.8) [1].

Antipsychotic Drug Development Extrapyramidal Symptoms Dopamine Receptor Antagonism

Validated Application Scenarios for 2-Chloro-9-hydroxythioxanthene in Pharmaceutical R&D and API Manufacturing


Chlorprothixene and Zuclopenthixol API Intermediate Manufacturing via Grignard Alkylation Route

2-Chloro-9-hydroxythioxanthene serves as the carbinol intermediate formed upon Grignard reaction of 2-chlorothioxanthone with appropriately functionalized alkyl/alkenyl magnesium halides. For chlorprothixene synthesis, the ketone reacts with 3-dimethylaminopropylmagnesium chloride to yield 2-chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol, which is subsequently dehydrated under acidic conditions to the 9-ylidene pharmacophore [1]. For zuclopenthixol, the corresponding allyl carbinol (9-allyl-2-chlorothioxanthen-9-ol) is dehydrated and further elaborated. The dehydration kinetics have been rigorously characterized for continuous flow manufacturing: EA = 67.8 kJ/mol, first-order kinetics, with complete conversion achievable in 256.2 seconds at 120 °C in a tubular laminar reactor—a 28-fold acceleration over batch mode (2 hours) [2].

Thioxanthene-9-acetic Acid Derivative Synthesis via Malonic Acid Condensation

The 9-hydroxyl group of 2-chlorothioxanthen-9-ol enables direct C–C bond formation through condensation with malonic acid, yielding 2-chlorothioxanthene-9-malonic acid, which upon thermal decarboxylation affords 2-chlorothioxanthene-9-acetic acid [1]. This synthetic route, established by Morita et al. (1969), is inaccessible from either the ketone (2-chlorothioxanthone) or the deoxygenated analog (2-chlorothioxanthene). The resulting acetic acid derivatives can be further elaborated into ester prodrugs with antispasmodic activity, and the positional isomer series (2-Cl, 3-Cl, 4-Cl) has been systematically evaluated for anti-acetylcholine, anti-barium chloride, and anti-histamine activities [1].

Pharmacopoeial Impurity Reference Standard Programs and Regulatory Filing Support

Organizations developing ANDA or DMF submissions for generic chlorprothixene or zuclopenthixol require authenticated samples of specified impurities for method validation, forced degradation studies, and quality control batch release testing. The 9-hydroxythioxanthene scaffold is directly represented by two pharmacopoeial entities: (i) Chlorprothixene EP Impurity A [(RS)-2-chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol, CAS 4295-65-2], and (ii) British Pharmacopoeia Reference Standard BP560 [9-allyl-2-chlorothioxanthen-9-ol, CAS 33049-88-6] for zuclopenthixol intermediate testing [3][4]. Procurement of these reference standards from certified suppliers with full Certificates of Analysis (COA) documenting HPLC purity, NMR identity confirmation, and residual solvent content is a prerequisite for regulatory submission acceptance.

Process Development and Scale-Up of Continuous Thioxanthene API Manufacturing Under PAT Guidelines

The dehydration step of 9-hydroxythioxanthene intermediates has been demonstrated as a viable candidate for continuous flow manufacturing with in-line process analytical technology (PAT). Mitic et al. (2015) established FT-NIR spectroscopic monitoring with partial least squares (PLS) modeling that achieved high prediction accuracy (correlation factor 0.999) validated by off-line HPLC [2]. The kinetic model—first-order with respect to alcohol concentration, Arrhenius activation energy of 67.8 kJ/mol, and hydronium ion-dependent pre-exponential factor—provides the engineering basis for reactor sizing, residence time distribution analysis, and catalyst loading optimization [2]. Side reaction analysis identified THF polymerization as the primary competing pathway at elevated acid concentrations (≥0.1 M H₃O⁺), informing process robustness studies [2].

Quote Request

Request a Quote for 2-Chloro-9-hydroxythioxanthene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.